3-methyl-2-oxo-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
3-methyl-2-oxo-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a benzoxazole ring, a thienopyrimidine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves several key steps:
Formation of Thieno[3,2-d]pyrimidine Ring: This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine.
Synthesis of Azetidine Ring: The azetidine ring can be synthesized through the reaction of appropriate amines with β-keto amides, followed by cyclization under basic conditions.
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzoxazole and thienopyrimidine rings.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, alkylated, or aminated derivatives
Scientific Research Applications
3-methyl-2-oxo-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thienopyrimidine ring structure and exhibit similar biological activities.
Benzoxazole Derivatives: Compounds with the benzoxazole ring are known for their antimicrobial and anticancer properties.
Azetidine Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
Properties
IUPAC Name |
3-methyl-2-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S2/c1-21-13-6-11(2-3-14(13)26-17(21)23)28(24,25)20-10-7-22(8-10)16-15-12(4-5-27-15)18-9-19-16/h2-6,9-10,20H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVJMCABKKBNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CN(C3)C4=NC=NC5=C4SC=C5)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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